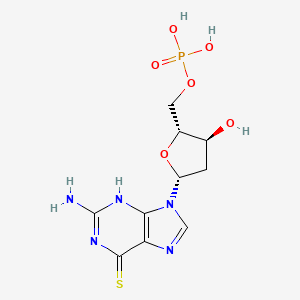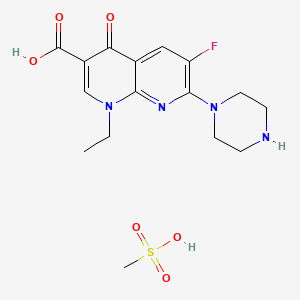
5-Thio-a-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thio-a-D-mannose: is a unique thiosugar, which is a type of sugar molecule where a sulfur atom replaces an oxygen atom in the ring structure. This compound was first isolated from the marine sponge Clathria pyramida and represents the only known naturally occurring free 5-thioaldopyranose . Thiosugars, including this compound, possess distinct physicochemical properties compared to their oxygen analogs, making them of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-a-D-mannose typically involves the displacement of the ring oxygen in a sugar molecule with a sulfur atom. One common method includes the conversion of optically active trans-α-2,3-epoxy alcohols to 5-thio-d-glucopyranosides via thiirane derivatives as key intermediates . Another approach involves the use of triflic acid-mediated synthesis of thioglycosides, which features high reaction rates and product yields .
Industrial Production Methods: These methods often involve the use of thiolate anions and glycosyl halides, as well as the displacement of leaving groups by active thiols .
Chemical Reactions Analysis
Types of Reactions: 5-Thio-a-D-mannose undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiosugar can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosugars .
Scientific Research Applications
Chemistry: 5-Thio-a-D-mannose is used as a building block in the synthesis of glycomimetics, which are molecules that mimic the structure and function of carbohydrates.
Biology: In biological research, this compound is studied for its interactions with enzymes and other biomolecules. Its unique structure allows it to serve as a probe for understanding carbohydrate-protein interactions .
Medicine: Thiosugars, including this compound, are being explored for their potential therapeutic applications. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions .
Mechanism of Action
The mechanism of action of 5-Thio-a-D-mannose involves its interaction with specific molecular targets and pathways. One key target is alpha-mannosidase, an enzyme involved in the hydrolysis of mannose-containing glycans. By inhibiting this enzyme, this compound can affect glycan processing and metabolism . Additionally, its sulfur atom can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Salacinol and Kotalanol: These thiosugars are known for their inhibitory effects on glycosidases and have potential therapeutic applications.
Thioglycosides: These compounds, such as glucosinolates and lincomycins, contain sulfur in the glycosidic linkage and exhibit unique biological activities.
1,4-Thioanhydrosugars: Examples include salacinol and kotalanol, which have been studied for their medicinal properties.
Uniqueness: 5-Thio-a-D-mannose is unique due to its natural occurrence as a free thiosugar and its distinct structural and physicochemical properties. Its ability to interact with specific enzymes and participate in various chemical reactions sets it apart from other thiosugars .
Properties
CAS No. |
127854-51-7 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 |
InChI Key |
KNWYARBAEIMVMZ-PQMKYFCFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](S1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(S1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


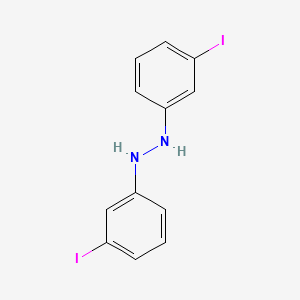
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
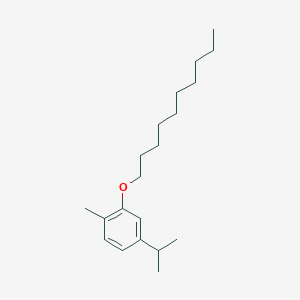

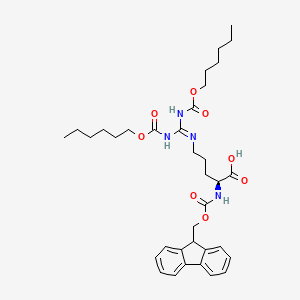

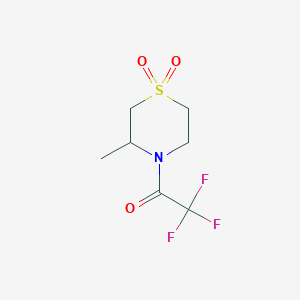
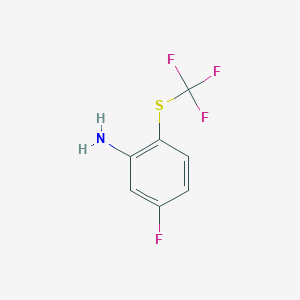
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
